molecular formula C23H19ClN2O3S2 B14735945 3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide CAS No. 5698-31-7

3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B14735945
CAS No.: 5698-31-7
M. Wt: 471.0 g/mol
InChI Key: MJQWWBLTJYBVDC-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide can be achieved through a multi-step process involving several key reactions:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-chlorotoluene and thiourea under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using 2-chlorobenzoyl chloride and an appropriate amine.

    Sulfonylation Reaction: The sulfonylamino group can be introduced through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiophenes.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to other bioactive benzothiophenes.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-methylphenylthiourea
  • 4-fluorophenacyl bromide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide is unique due to its specific structural features, such as the presence of both sulfonylamino and carboxamide groups, which may confer distinct chemical and biological properties compared to other benzothiophenes.

Properties

CAS No.

5698-31-7

Molecular Formula

C23H19ClN2O3S2

Molecular Weight

471.0 g/mol

IUPAC Name

3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H19ClN2O3S2/c1-14-3-10-18(11-4-14)31(28,29)26-17-8-6-16(7-9-17)25-23(27)22-21(24)19-12-5-15(2)13-20(19)30-22/h3-13,26H,1-2H3,(H,25,27)

InChI Key

MJQWWBLTJYBVDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl

Origin of Product

United States

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